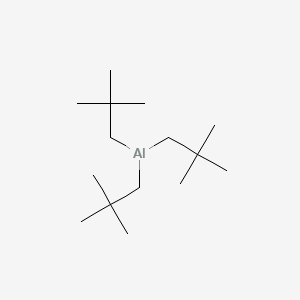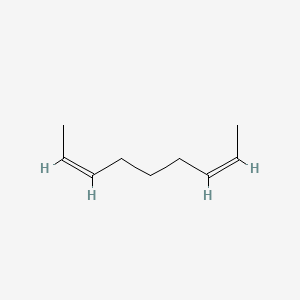
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique electronic properties and ability to participate in various chemical reactions, making them valuable in different fields of research and industry. This particular compound is characterized by its two phenyl groups attached to the tetrazine ring, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methylating agents. One common method is the treatment of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it to dihydrotetrazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Functionalized tetrazine derivatives with different substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging biological molecules.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- involves its ability to act as a diene in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with dienophiles, which can be used for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or interacting with other organic compounds in material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the methyl group, making it less reactive in certain reactions.
3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide: Contains amino groups, which significantly alter its chemical properties and applications.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thiophene rings, used in electronic materials.
Uniqueness
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is unique due to its specific substitution pattern, which enhances its reactivity and versatility in various chemical reactions. The presence of both phenyl and methyl groups allows for a broader range of applications compared to its analogs.
Eigenschaften
CAS-Nummer |
35401-80-0 |
|---|---|
Molekularformel |
C15H14N4 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
2-methyl-3,6-diphenyl-1H-1,2,4,5-tetrazine |
InChI |
InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) |
InChI-Schlüssel |
NWSLGTNNYUDULG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)




![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)




